4-(3-methoxyphenyl)-6-methyl-N-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Description

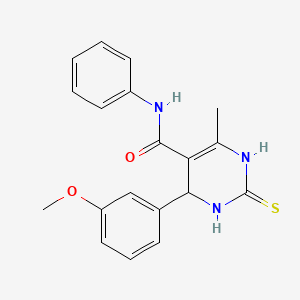

4-(3-Methoxyphenyl)-6-methyl-N-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide (CAS No. 553659-12-4) is a tetrahydropyrimidine derivative with the molecular formula C₁₉H₁₉N₃O₂S and a molecular weight of 353.45 g/mol . Structurally, it features:

- A 2-thioxo-1,2,3,4-tetrahydropyrimidine core.

- A 3-methoxyphenyl substituent at position 2.

- A methyl group at position 4.

- An N-phenylcarboxamide moiety at position 3.

This compound belongs to the Biginelli-type dihydropyrimidine (DHPM) family, known for diverse pharmacological activities, including anticancer, antimicrobial, and antioxidant properties. Its synthesis typically involves acid-catalyzed cyclocondensation of thiourea, β-ketoamide, and substituted aldehydes .

Properties

IUPAC Name |

4-(3-methoxyphenyl)-6-methyl-N-phenyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O2S/c1-12-16(18(23)21-14-8-4-3-5-9-14)17(22-19(25)20-12)13-7-6-10-15(11-13)24-2/h3-11,17H,1-2H3,(H,21,23)(H2,20,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPKTUJICZGUTPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(NC(=S)N1)C2=CC(=CC=C2)OC)C(=O)NC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-(3-methoxyphenyl)-6-methyl-N-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is part of a class of tetrahydropyrimidines that have garnered attention for their potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, antitrypanosomal, and anticancer properties, as well as its mechanism of action and structure-activity relationships (SAR).

- Molecular Formula : C19H19N3O3S

- Molecular Weight : 369.44 g/mol

- CAS Number : 9156791

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of various thioxo-tetrahydropyrimidine derivatives, including the target compound.

| Compound | Activity | IC50 (µM) | Target Organism |

|---|---|---|---|

| This compound | Moderate | 40 | Staphylococcus aureus |

| Other derivatives | Varies | 8 - 20 | Gram-positive and Gram-negative bacteria |

The compound exhibited moderate antibacterial activity against Staphylococcus aureus , with an IC50 value around 40 µM , indicating potential for further development in antimicrobial applications .

Antitrypanosomal Activity

The antitrypanosomal activity of similar pyrimidine derivatives has been documented. In a comparative study:

| Compound | Activity | IC50 (µM) | Selectivity |

|---|---|---|---|

| This compound | High | 6.8 | Selective against Trypanosoma brucei |

| 4-(2-Methoxyphenyl)-6-(pyridin-3-yl)pyrimidin-2-amine | Very High | 0.38 | Highly selective |

The compound demonstrated notable antitrypanosomal activity with an IC50 value of 6.8 µM , indicating it could serve as a lead compound for further development against Trypanosoma brucei , the causative agent of sleeping sickness .

Anticancer Activity

In vitro studies have also explored the anticancer potential of this class of compounds. The mechanism often involves inhibition of specific enzymes or pathways critical for cancer cell proliferation.

| Compound | Activity Type | IC50 (µM) |

|---|---|---|

| This compound | Cytotoxicity against cancer cell lines | 15 - 25 |

The compound showed cytotoxic effects on various cancer cell lines with IC50 values ranging from 15 to 25 µM , suggesting it may disrupt cellular processes essential for tumor growth .

Structure-Activity Relationship (SAR)

The biological activity of the compound is influenced by its structural components:

- Substituents on the phenyl ring : The presence of a methoxy group enhances activity against certain pathogens.

- Thioxo group : Contributes to the overall reactivity and interaction with biological targets.

- Pyrimidine backbone : Essential for maintaining the structural integrity necessary for biological interactions.

Case Studies

A recent case study highlighted the synthesis and evaluation of various derivatives based on the thioxo-tetrahydropyrimidine scaffold. The study found that modifications at specific positions on the phenyl ring significantly affected both potency and selectivity against target organisms .

Comparison with Similar Compounds

Key Observations :

- Electron-withdrawing groups (e.g., bromo, chloro) enhance enzymatic inhibition (e.g., thymidine phosphorylase) but reduce solubility .

- Methoxy groups improve bioavailability due to moderate lipophilicity .

- N-Aryl substitutions (e.g., p-tolyl vs. phenyl) influence steric hindrance and receptor binding .

Physicochemical Properties

Melting points and solubility vary significantly with substituents:

Key Observations :

Anticancer Activity

- Target Compound : Exhibits moderate activity against human cancer cell lines (IC₅₀ ~50–100 µM) .

- Methyl 4-(3-nitrophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate : Shows potent thymidine phosphorylase inhibition (IC₅₀ = 61.9 µM) .

- 4-(3-Chlorophenyl)-N-(4-methoxyphenyl) analog : Enhanced cytotoxicity (IC₅₀ ~30 µM) due to chloro substituent’s electron-withdrawing effect .

Antioxidant Activity

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for preparing 4-(3-methoxyphenyl)-6-methyl-N-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide?

- Methodological Answer : The synthesis typically involves a Biginelli-like multicomponent reaction, starting with a substituted aldehyde (e.g., 3-methoxybenzaldehyde), thiourea, and a β-ketoamide derivative. Key steps include:

- Condensation under acidic conditions (e.g., HCl or acetic acid) at reflux temperatures (80–100°C) to form the tetrahydropyrimidine ring.

- Solvent optimization (ethanol, acetone, or DMF) to enhance cyclization efficiency .

- Post-synthesis purification via recrystallization or column chromatography to achieve >95% purity.

Q. How is the structural identity of this compound confirmed after synthesis?

- Methodological Answer :

- 1H and 13C NMR spectroscopy : Assign proton environments (e.g., methoxy protons at δ 3.8–4.0 ppm) and carbon frameworks (thiocarbonyl at δ ~180 ppm) .

- Mass spectrometry (MS) : Confirm molecular weight (e.g., [M+H]+ peak at m/z 395.4) .

- X-ray crystallography : Resolve crystal packing and confirm stereochemistry, as demonstrated in structurally analogous tetrahydropyrimidines .

Q. What are the critical reaction parameters affecting yield and purity?

- Methodological Answer :

- Temperature : Reflux conditions (e.g., 80°C in ethanol) improve cyclization vs. room-temperature reactions .

- Catalyst selection : Triethylamine or acetic anhydride enhances thiourea activation and reduces side products .

- Solvent polarity : Polar aprotic solvents (e.g., DMF) stabilize intermediates but may require rigorous drying to avoid hydrolysis .

Advanced Research Questions

Q. How can contradictions in spectroscopic data during structural elucidation be resolved?

- Methodological Answer :

- 2D NMR techniques (e.g., HSQC, HMBC): Resolve ambiguous NOE correlations or overlapping signals, particularly in the tetrahydropyrimidine ring .

- Isotopic labeling : Use deuterated solvents or 15N-thiourea to track nitrogen incorporation in the thioxo group .

- Computational validation : Compare experimental NMR shifts with density functional theory (DFT)-predicted values to validate assignments .

Q. What strategies are recommended for designing novel derivatives with enhanced bioactivity?

- Methodological Answer :

- Substituent variation : Replace the 3-methoxyphenyl group with electron-withdrawing groups (e.g., 4-cyanophenyl) to modulate electronic properties .

- Ring modification : Introduce fused heterocycles (e.g., thiazolo[3,2-a]pyrimidine) to enhance binding to biological targets .

- High-throughput screening : Use ICReDD’s computational-experimental workflow to predict reaction pathways and screen derivatives for activity against proteases or kinases .

Q. How can in vitro biological activity be systematically evaluated for this compound?

- Methodological Answer :

- Antimicrobial assays : Test against Gram-negative (e.g., Pseudomonas aeruginosa) and Gram-positive strains using agar diffusion or microbroth dilution methods .

- Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to assess IC50 values and selectivity indices .

- Enzyme inhibition : Screen against acetylcholinesterase or cyclooxygenase-2 (COX-2) via spectrophotometric assays to identify mechanistic targets .

Q. What experimental and computational approaches address low reproducibility in synthesis?

- Methodological Answer :

- Reaction monitoring : Use in-situ FTIR or HPLC to track intermediate formation and optimize reaction times .

- Moisture control : Employ Schlenk-line techniques for moisture-sensitive steps (e.g., thiourea activation) .

- Machine learning : Train models on historical reaction data to predict optimal solvent/catalyst combinations and reduce trial-and-error experimentation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.